Cas no 2411247-94-2 (2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide)

2-Chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a substituted pyridine-propyl backbone. Its molecular structure, incorporating both pyridine and chloroacetamide functional groups, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential reactivity for further derivatization, particularly in the formation of amide or alkylation reactions. Its stability under standard conditions and well-defined purity profile ensure consistent performance in research and industrial applications. The presence of the 3-methylpyridin-2-yl group may contribute to enhanced binding affinity in biologically active molecules, supporting its utility in drug discovery and development.
2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide structure
2411247-94-2 structure
商品名:2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide
CAS番号:2411247-94-2
MF:C12H17ClN2O
メガワット:240.729182004929
CID:5415547
PubChem ID:146107358

2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide 化学的及び物理的性質

名前と識別子

    • 2411247-94-2
    • Z2596886551
    • EN300-26578385
    • 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide
    • 2-Chloro-N-[2-methyl-2-(3-methyl-2-pyridinyl)propyl]acetamide
    • 2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide
    • インチ: 1S/C12H17ClN2O/c1-9-5-4-6-14-11(9)12(2,3)8-15-10(16)7-13/h4-6H,7-8H2,1-3H3,(H,15,16)
    • InChIKey: KMMCDGHDZBWOHA-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(C)(C1=NC=CC=C1C)C)(=O)CCl

計算された属性

  • せいみつぶんしりょう: 240.1029409g/mol
  • どういたいしつりょう: 240.1029409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • 密度みつど: 1.114±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 410.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.82±0.46(Predicted)

2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26578385-1.0g
2-chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide
2411247-94-2 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26578385-1g
2-chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide
2411247-94-2 90%
1g
$0.0 2023-09-14

2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamide 関連文献

2-chloro-N-2-methyl-2-(3-methylpyridin-2-yl)propylacetamideに関する追加情報

2-Chloro-N-(2-methyl-2-(3-methylpyridin-2-yl)propyl)acetamide

The compound CAS No 2411247-94-2, also known as 2-chloro-N-(2-methyl-2-(3-methylpyridin-2-yl)propyl)acetamide, is a versatile organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

Structural Insights: The molecule consists of a chloro group attached to a propyl chain, which is further substituted with a methyl group and a 3-methylpyridin-2-yl moiety. The acetamide functional group adds to its chemical diversity, enabling interactions with various biological targets. The combination of these structural elements contributes to its stability, solubility, and bioavailability, making it an attractive candidate for further exploration.

Synthesis and Characterization: The synthesis of CAS No 2411247-94-2 involves a multi-step process that includes nucleophilic substitution, alkylation, and acetylation reactions. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity. These studies have provided valuable insights into its stereochemistry and conformational flexibility.

Biological Activity: Recent research has demonstrated that CAS No 2411247-94-2 exhibits potent inhibitory activity against several enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that it can effectively inhibit the activity of protein kinases and histone deacetylases (HDACs), which are key players in cellular signaling pathways. Additionally, preclinical studies have highlighted its ability to modulate ion channels, suggesting potential applications in the treatment of cardiovascular diseases.

Applications in Drug Discovery: The compound's unique pharmacokinetic profile and selectivity for specific biological targets make it an ideal candidate for drug development. Pharmaceutical companies are actively exploring its potential as a lead compound for developing novel therapeutics. Furthermore, its ability to penetrate the blood-brain barrier has raised hopes for its use in treating central nervous system disorders.

Environmental Impact: While CAS No 2411247-94-2 holds immense promise in the medical field, concerns regarding its environmental impact cannot be overlooked. Studies are underway to assess its biodegradability and toxicity to aquatic organisms. Preliminary results suggest that it undergoes rapid degradation under aerobic conditions, reducing its potential risk to the environment.

Future Directions: Ongoing research is focused on optimizing the compound's pharmacokinetic properties and enhancing its efficacy through structural modifications. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical practice. Additionally, investigations into its mechanism of action at the molecular level will provide deeper insights into its therapeutic potential.

In conclusion, CAS No 2411247-94-2, or N-(chloro(3-methylpyridin-2-yl)methyl)acetamide, represents a promising molecule with wide-ranging applications in medicine and beyond. Its unique chemical structure, coupled with recent advancements in understanding its biological activities, positions it as a key player in the development of innovative therapies.

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